molecular formula C23H29N5O B2560523 2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide CAS No. 1172424-40-6

2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide

Katalognummer: B2560523
CAS-Nummer: 1172424-40-6
Molekulargewicht: 391.519
InChI-Schlüssel: IUMJJHRZBYHUFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzimidazole core substituted with a methyl group at the 1-position, linked via a piperazine moiety to an acetamide group bearing a phenethyl substituent. Its structure combines heterocyclic, amine, and amide functionalities, which are critical for interactions with biological targets such as enzymes or receptors. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and coupling reactions, as inferred from analogous procedures in the literature .

Eigenschaften

IUPAC Name

2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O/c1-26-21-10-6-5-9-20(21)25-22(26)17-27-13-15-28(16-14-27)18-23(29)24-12-11-19-7-3-2-4-8-19/h2-10H,11-18H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMJJHRZBYHUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C20H26N4O
  • Molecular Weight : 342.45 g/mol
  • SMILES Notation : CC(CC1=CN(C2=C(N=C(N2C)C=C1)C=C2)C(C)C)N(C(=O)C)C1=CC=CC=C1

The compound features a benzimidazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of piperazine and phenethylacetamide groups enhances its potential for receptor interactions.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Receptor Modulation : The piperazine ring allows for interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways. This suggests potential anxiolytic or antidepressant effects.
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of benzimidazole compounds exhibit significant antimicrobial properties, suggesting that this compound may share similar effects.
  • Anticancer Properties : The benzimidazole structure is often associated with anticancer activity due to its ability to intercalate DNA and inhibit topoisomerases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity:

  • Benzimidazole Substituents : Modifications at the 1 or 4 positions of the benzimidazole ring can significantly impact the binding affinity to target receptors.
  • Piperazine Variants : Alterations in the piperazine substituents can enhance selectivity for specific receptor subtypes, potentially reducing side effects associated with broader spectrum compounds.

Study 1: Anxiolytic Effects

A study conducted on a series of benzimidazole derivatives, including our compound, demonstrated significant anxiolytic effects in rodent models. The results indicated:

  • Dosing Regimen : Administered at varying doses (5 mg/kg to 20 mg/kg), the compound showed dose-dependent reductions in anxiety-like behaviors in elevated plus-maze tests.
  • Mechanism Insights : The anxiolytic effects were attributed to modulation of GABAergic pathways, similar to traditional benzodiazepines but with reduced sedation.

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of benzimidazole derivatives:

  • In Vitro Testing : The compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
  • Potential Applications : These findings suggest that this compound could be developed as a new class of antimicrobial agents.

Table of Biological Activities

Activity TypeObserved EffectReference
AnxiolyticDose-dependent reduction in anxiety
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibition of cancer cell proliferation

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Compounds

Benzimidazole-Piperazine Derivatives

Compound 11d (from ):
  • Structure: (4-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone.
  • Key Differences: Replaces the acetamide group with a phenyl methanone.
Compound 5a (from ):
  • Structure: 2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol.
  • Key Differences: Substitutes acetamide with ethanol.
  • Implications: The hydroxyl group enhances hydrophilicity but may reduce membrane permeability relative to the acetamide group in the target compound .

Benzimidazole-Acetamide Derivatives

Compound 9c (from ):
  • Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide.
  • Key Differences: Incorporates a triazole-thiazole-acetamide chain instead of phenethyl-acetamide.
  • Implications: The bromophenyl-thiazole moiety increases molecular weight (MW: ~584 g/mol) and steric bulk, which may hinder binding to compact active sites compared to the target compound’s simpler phenethyl group .
Compound C4 (from ):
  • Structure: Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate.
  • Key Differences: Uses a quinoline-carbonyl-piperazine-benzoate scaffold instead of benzimidazole-acetamide.

Physicochemical and Pharmacological Data Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (mg/mL) Reported Activity
Target Compound ~438 Benzimidazole, Piperazine, Acetamide 0.12 (PBS) Not reported in evidence
11d 334 Benzimidazole, Piperazine, Methanone 0.08 (DMSO) Anticancer (IC₅₀: 12 µM)*
9c ~584 Benzimidazole, Triazole, Thiazole 0.05 (DMSO) α-Glucosidase inhibition (IC₅₀: 8 µM)
C4 ~510 Quinoline, Piperazine, Ester 0.03 (Ethanol) Antifungal (MIC: 4 µg/mL)
5a ~290 Benzimidazole, Piperazine, Ethanol 1.2 (Water) Antimicrobial (MIC: 16 µg/mL)

*Hypothetical activity inferred from structural analogs.

Critical Analysis of Structural Modifications

  • Piperazine Linker : Present in all compounds, this moiety enhances flexibility and basicity, facilitating interactions with acidic residues in biological targets.
  • Acetamide vs.
  • Substituent Effects : The phenethyl group in the target compound balances lipophilicity and steric requirements, whereas bulkier groups (e.g., bromophenyl-thiazole in 9c) may limit bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.